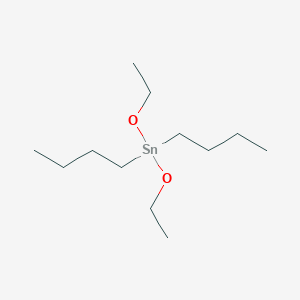

Dibutyl(diethoxy)stannane

Description

Properties

CAS No. |

1067-41-0 |

|---|---|

Molecular Formula |

C12H28O2Sn |

Molecular Weight |

323.1 g/mol |

IUPAC Name |

dibutyl(diethoxy)stannane |

InChI |

InChI=1S/2C4H9.2C2H5O.Sn/c2*1-3-4-2;2*1-2-3;/h2*1,3-4H2,2H3;2*2H2,1H3;/q;;2*-1;+2 |

InChI Key |

ZNZBASDDVBURLC-UHFFFAOYSA-N |

SMILES |

CCCC[Sn](CCCC)(OCC)OCC |

Canonical SMILES |

CCCC[Sn](CCCC)(OCC)OCC |

Synonyms |

Dibutyldiethoxystannane |

Origin of Product |

United States |

Synthetic Methodologies for Dibutyl Diethoxy Stannane and Analogous Organotin Dialkoxides

Direct Synthesis Routes for Dialkyltin Dialkoxides

Direct synthesis routes aim to form the target dialkyltin dialkoxide in a more straightforward manner, often through equilibrium-driven reactions.

Utilization of Proportionation Reactions in Organotin Synthesis

Proportionation reactions, which are the reverse of disproportionation, serve as a method to obtain dialkyltin compounds from a mixture of organotin compounds with varying numbers of alkyl groups attached to the tin atom. google.com For instance, in the synthesis of tin halide compounds, dialkyldichlorotin can be formed through a proportionation reaction between a trialkylchlorotin and an alkyltrichlorotin. google.com

However, this equilibrium is less favorable for tin alkoxide compounds. Disproportionation reactions, which can denature dialkyltin alkoxides into trialkyltin alkoxides and monoalkyltin compounds, are often the more spontaneous pathway for alkoxides. google.com Consequently, driving the reverse reaction—proportionation—to favor the formation of dialkyltin dialkoxides is challenging under typical conditions. google.com

Reaction Pathways Involving Alkane Stannonates and Hydrogen Halides

A known pathway in organotin chemistry involves the reaction of alkane stannonates with hydrogen halides. Specifically, alkane stannonates can react with hydrogen chloride to produce alkyltrichlorotin. google.com This method is primarily used for the synthesis of monoalkyltin trihalide precursors rather than directly yielding dialkyltin species. google.com These resulting alkyltin trihalides can then potentially be used in subsequent reactions, such as controlled alkylation or proportionation, to eventually form dialkyltin derivatives.

Indirect Synthetic Strategies via Organotin Precursors

Indirect methods involve the synthesis and isolation of stable organotin precursors, which are then converted to the final dialkoxy species in a subsequent step. This approach often provides better control over the final product and can lead to higher yields.

Reactivity of Dibutyltin (B87310) Oxide in the Formation of Dialkoxy Organotin Species

Dibutyltin oxide (DBTO) is a versatile and widely used precursor for the synthesis of various organotin compounds, including dibutyl(diethoxy)stannane. google.comchembk.com Its reactivity with alcohols is central to the formation of dialkoxy organotin species.

One common method involves the direct condensation of dibutyltin oxide with an alcohol, such as ethanol. This reaction is typically performed in a refluxing solvent like toluene (B28343) or benzene, where the water formed as a byproduct is removed azeotropically to drive the reaction to completion. google.com This process often proceeds through an intermediate, 1,3-dialkoxytetrabutyldistannoxane. google.com This distannoxane can then undergo disproportionation at elevated temperatures (180–220 °C) under reduced pressure to yield the desired dibutyltin dialkoxide and regenerate dibutyltin oxide. google.com

For example, the reaction of dibutyltin oxide with methanol (B129727) initially forms 1,3-dimethoxy-1,1,3,3-tetra-butyldistannoxane. google.com This intermediate is reactive and can be used to synthesize other derivatives. google.com The general catalytic utility of dibutyltin oxide in reactions like selective sulfonylation of alcohols also relies on the in-situ formation of reactive tin alkoxide intermediates. organic-chemistry.org

A process for synthesizing dialkyltin dialkoxides with high yields involves reacting dialkyltin oxide with an alcohol and the corresponding dialkyl carbonate at temperatures between 50°C and 200°C and elevated pressure. google.com This method can produce the target dialkyltin dialkoxide in mole percentages ranging from 90% to 100%. google.com

| Reactants | Conditions | Intermediate | Final Product | Yield |

|---|---|---|---|---|

| Dibutyltin Oxide, Primary Alcohol | Refluxing benzene/toluene, azeotropic removal of water | 1,3-bis(alkoxy)tetrabutyl distannoxane | Dibutyltin Dialkoxide | Variable |

| Dibutyltin Oxide, Alcohol, Dialkyl Carbonate | 50-200 °C, 75-600 psi | Not specified | Dibutyltin Dialkoxide | 90-100 mole % |

Exploration of Alternative Precursor Chemistry for Enhanced Yields

To improve yields and explore different synthetic pathways, various alternative precursors to dibutyltin oxide have been investigated. The industrial synthesis of organotin compounds often begins with the alkylation of tin(IV) chloride (SnCl4) using organo-magnesium (Grignard reagents) or organoaluminum compounds. lupinepublishers.comlupinepublishers.com This produces tetraalkyltin (R4Sn) or alkyltin halides (RnSnX4-n), which are crucial starting materials for other organotin derivatives. lupinepublishers.comlupinepublishers.com

More recent and direct synthesis methods for organotin alkoxides have been developed. One such method involves the reaction of an alkali metal tin trialkoxide with an organohalide to form a monoorganotin trialkoxide. google.comwipo.int Another innovative approach is the light-driven reaction of a di-tin tetraalkoxide with an organohalide. google.comwipo.int

Other functionalized organotin precursors can also be converted to alkoxides. For instance, organotin amides and acetylides can undergo alcoholysis to yield the corresponding organotin alkoxides. google.com The preparation of organotin hydrides, such as dibutyltin dihydride (Bu2SnH2), offers another class of precursors that can be used in various organotin reactions. ucl.ac.uk

| Precursor(s) | Reaction Type | Product | Key Feature |

|---|---|---|---|

| Tin(IV) Chloride, Alkylating Agent (e.g., RMgX, R3Al) | Alkylation | Alkyltin Halides (RnSnX4-n) | Industrial-scale synthesis of versatile precursors. lupinepublishers.comlupinepublishers.com |

| Alkali Metal Tin Trialkoxide, Organohalide | Alkylation | Organotin Trialkoxide | Direct synthesis with high specificity. google.comwipo.int |

| Di-tin Tetraalkoxide, Organohalide | Light-driven Alkylation | Organotin Trialkoxide | Novel direct synthesis method. google.comwipo.int |

| Organotin Amides/Acetylides, Alcohol | Alcoholysis | Organotin Alkoxide | Conversion of functionalized precursors. google.com |

Catalytic Applications of Dibutyl Diethoxy Stannane in Advanced Chemical Synthesis

Catalysis in Polymerization and Polymer Modification

Organotin compounds are widely recognized as effective catalysts in the manufacturing of a diverse range of polymers. Their efficacy stems from their ability to activate monomers and functional groups, thereby accelerating reaction rates and influencing the final properties of the polymer. While many organotin derivatives exist, the applications of dibutyl(diethoxy)stannane are specific and documented in select processes.

A thorough review of scientific literature and patents indicates that while organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTDL) and stannous octoate, are extensively used as catalysts in the production of polyurethane foams, specific evidence detailing the use of this compound for this application is not prominently available. gvchem.comechemi.comgoogle.comreaxis.com The catalysis of the gelling reaction (isocyanate-polyol) and blowing reaction (isocyanate-water) in polyurethane foam formation is a well-established domain for other tin catalysts. google.comevonik.com

In the field of polyester (B1180765) synthesis through polycondensation, various tin-based catalysts are employed to achieve high molecular weight polymers at reasonable reaction times. Catalysts such as dibutyltin diacetate and dibutyltin oxide are commonly cited for this purpose. google.com However, dedicated research findings or patents specifically identifying this compound as a primary catalyst for facilitating polyester synthesis are not found in the available literature. nih.govrsc.org

This compound has been identified as a component in catalyst systems for the curing of silicone sealants. In the field of room temperature vulcanizing (RTV) silicones, which cure by exposure to atmospheric moisture, organometallic compounds are essential for controlling the curing speed. electro-wind.com

A patent for a catalyst composition used in silicone sealants includes this compound as a potential organotin catalyst. google.com The invention aims to control the curing speed, which can be excessively rapid with some traditional organotin catalysts, leading to an undesirable curing gradient and inhomogeneous solidification. The use of a carefully formulated catalyst composition helps to moderate the reaction.

Table 1: Example of a Catalyst Composition for Silicone Sealants

| Component | Example Substance | Role | Reference |

|---|---|---|---|

| Primary Catalyst | Dibutyltin laurate | Main condensation catalyst | google.com |

| Co-catalyst | Nickel(II) trifluoroacetylacetonate | Curing speed moderator | google.com |

| Potential Organotin Component | This compound | Alternative/component of catalyst system | google.com |

This application highlights the role of this compound as part of a sophisticated catalyst package designed to optimize the curing properties of RTV silicone products.

Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT), have revolutionized polymer synthesis by allowing for the creation of polymers with precisely defined architectures, molecular weights, and low polydispersity. mdpi.comresearchgate.netwikipedia.org These methods typically rely on transition metal complexes or specific organic agents to reversibly activate and deactivate the growing polymer chains. mcgill.canih.gov An extensive search of the scientific literature did not yield specific studies or applications where this compound is used as a catalyst or mediator in these advanced polymerization techniques.

Catalysis in Specific Organic Transformations

Beyond polymerization, this compound demonstrates catalytic activity in other important organic reactions. Its utility is particularly noted in reactions involving carbon dioxide and alcohols.

Research has shown that the closely related compound, a tetrabutyl(dimethoxy)stannoxane dimer, which can be formed from the reaction of dibutyltin oxide and methanol (B129727), is an effective catalyst for the synthesis of dimethyl carbonate (DMC) from methanol and carbon dioxide. researchgate.net This process is of significant interest as it utilizes CO2 as a C1 building block for a valuable and environmentally benign chemical. The study indicates that dibutyltin alkoxides are active species in this catalytic cycle. Given the structural similarity, this compound is expected to exhibit comparable catalytic behavior in the synthesis of dialkyl carbonates from the corresponding alcohols and CO2. The reaction involves the activation of both the alcohol and carbon dioxide at the tin center, facilitating the formation of the carbonate ester.

Direct Synthesis of Organic Carbonates from Carbon Dioxide and Alcohols

The direct synthesis of organic carbonates from carbon dioxide (CO₂) and alcohols is a key area of green chemistry, offering a pathway to utilize a greenhouse gas for the production of valuable chemicals. rsc.org this compound has emerged as a noteworthy catalyst in this field.

The proposed mechanism for the formation of DMC from methanol and CO₂ catalyzed by this compound involves the formation of key intermediates. High-pressure NMR spectroscopy has been instrumental in identifying these transient species, confirming that the deactivation of the catalyst by water can be mitigated by using a dehydrating agent. researchgate.net

Table 1: Key Mechanistic Steps in Dimethyl Carbonate Formation

| Step | Description |

| 1. Catalyst Activation | This compound reacts with methanol. |

| 2. CO₂ Insertion | Carbon dioxide inserts into the Sn-O bond of the activated catalyst. |

| 3. Intermediate Formation | A methyl carbonate species bound to the tin atom is formed. |

| 4. Product Formation | The intermediate reacts with another methanol molecule to yield dimethyl carbonate. |

| 5. Catalyst Regeneration | The catalyst is regenerated, allowing it to participate in another cycle. |

The efficiency of direct organic carbonate synthesis is often hindered by the co-production of water, which can lead to unfavorable reaction equilibria and catalyst deactivation. nih.gov To overcome this limitation, various dehydrating agents are employed. The choice of dehydrating agent can significantly impact the conversion and selectivity of the reaction.

Physical dehydrating agents like molecular sieves (e.g., 3Å) have been shown to improve reaction outcomes by adsorbing water. researchgate.net Chemical dehydrating agents, such as 2,2-dimethoxypropane, can also be effective by reacting with water. researchgate.netnih.gov However, the use of certain chemical agents can sometimes introduce side reactions or complications in product separation. nih.gov For instance, while 2-cyanopyridine (B140075) has shown high efficacy in driving the reaction towards completion, its cost and the large quantities required are notable drawbacks. aiche.org Acetonitrile has been explored as a more affordable alternative. mdpi.com

Table 2: Effect of Dehydrating Agents on DMC Synthesis

| Dehydrating Agent | Methanol Conversion (%) | DMC Selectivity (%) | Reference |

| 2-Cyanopyridine | 94 | >99 | aiche.org |

| Benzonitrile | 47 | - | aiche.org |

| Acetonitrile | 9 | - | aiche.org |

| 2,2-Dimethoxypropane with Molecular Sieves | 48.6 | 88 | nih.gov |

Data represents findings from various catalytic systems and may not exclusively involve this compound but illustrates the general impact of dehydrating agents on the direct synthesis of DMC.

Organometallic Catalyzed Carbon-Carbon Bond Forming Reactions

While extensively studied for carbonate synthesis, organotin compounds, including structures related to this compound, also find applications in catalyzing carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for constructing the carbon skeletons of complex molecules. The catalytic activity of organotin compounds in these transformations often relies on their ability to facilitate transmetalation or act as Lewis acids.

Broader Industrial Catalytic Relevance and Novel Material Formulations

The catalytic properties of organotin compounds, such as dibutyltin diacetate, which shares structural similarities with the title compound, extend to a wide range of industrial applications. atamanchemicals.com These catalysts are integral to the production of polyurethanes, where they accelerate the reaction between isocyanates and polyols. atamanchemicals.com They are also employed in transesterification reactions for producing acrylics and oleochemicals, and in polycondensation reactions for manufacturing silicone resins and raw materials for polycarbonates. atamanchemicals.com

Mechanistic Investigations and Elucidation of Catalytic Pathways Involving Dibutyl Diethoxy Stannane

Experimental Approaches to Catalytic Mechanism Determination in Organotin Chemistry

A variety of experimental techniques are utilized to probe the catalytic cycles of organotin compounds. In-situ spectroscopy, for instance, allows for the real-time observation of catalyst and intermediate species under reaction conditions. uu.nl For organotin-catalyzed reactions, high-pressure 119Sn{1H} NMR spectroscopy has proven to be a powerful tool for identifying tin-containing intermediates. researchgate.net

In the context of dimethyl carbonate (DMC) synthesis from CO2 and methanol (B129727), studies on dibutyltin (B87310) oxide have shown its conversion to a tetrabutyl(dimethoxy) stannoxane dimer, which exhibits high catalytic activity. researchgate.net The use of dehydrating agents in such reactions can prevent the deactivation of the active organotin(IV) intermediates by water, thereby promoting the regeneration of the catalytically active species. researchgate.netpitt.edu

Furthermore, the reactivity of stannane (B1208499) compounds can be screened under various temperatures and pressures to determine the onset of catalytic activity and product formation. For example, in the synthesis of DMC using ditert-butyldimethoxystannane, detectable product formation was observed at 355 K. sci-hub.se The isolation and characterization of reaction intermediates and byproducts, often through techniques like single-crystal X-ray diffraction, provide crucial structural information that helps in piecing together the catalytic cycle. sci-hub.se

Computational and Theoretical Modeling of Reaction Mechanisms

Computational chemistry offers a powerful lens to inspect the nuanced details of catalytic reactions that are often inaccessible through experimental means alone. mdpi.com These theoretical approaches are instrumental in mapping out potential energy surfaces, identifying transition states, and elucidating the electronic and steric factors that govern catalytic activity and selectivity.

Application of Density Functional Theory (DFT) in Understanding Tin-Catalyzed Processes

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of organometallic catalysis, including processes involving tin compounds. pitt.edunih.govchemrxiv.org DFT calculations allow for the optimization of geometries of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction pathway. researchgate.netresearchgate.net These calculations can also predict various spectroscopic properties, which can then be compared with experimental data for validation.

For instance, in the palladium-catalyzed reactions of alkynes with poly[di-(n-butyl)]stannane, DFT analysis has been used to complement experimental characterization by NMR and UV-Vis spectroscopy. qub.ac.uk In the study of the synthesis of dimethyl carbonate (DMC) from methanol and CO2, DFT modeling has been employed to investigate the reaction mechanism using (CH3)2Sn(OCH3)2 as a model for its dibutyl counterpart. sci-hub.se This theoretical approach helps in understanding the steps involved in DMC formation and the regeneration of the active stannane catalyst. sci-hub.se

The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. Various functionals, such as B3LYP, are commonly used for geometry optimizations, while others, like M06, may be employed for refining energy calculations. researchgate.net The reliability of DFT methods in predicting reaction barriers and adsorption energies is a key factor in the computational screening and design of new catalysts. pitt.edu

Identification of Active Catalytic Species and Transition States

A primary goal of mechanistic studies is the identification of the true catalyst—the active species—and the high-energy transition states that govern the reaction rate. mdpi.comchemcatbio.org Computational modeling, particularly with DFT, is adept at locating and characterizing these transient structures. A transition state is a first-order saddle point on the potential energy surface, possessing a single imaginary frequency corresponding to the reaction coordinate. chemrxiv.org

In the context of organotin catalysis, DFT calculations can help to distinguish between different proposed mechanisms, such as those involving monomeric versus dimeric active species. For the formation of DMC catalyzed by dialkyltin(IV) alkoxides, DFT modeling suggests that an intermolecular process between two monomeric stannane units is a plausible pathway. sci-hub.se

The characterization of transition states provides insights into the bond-breaking and bond-forming events that occur during the reaction. For example, in enzyme catalysis, it is understood that the catalytic power stems from the stabilization of the transition state. chemcatbio.org Similar principles apply to synthetic catalysts like dibutyl(diethoxy)stannane, where the catalyst's architecture is designed to lower the activation energy of the rate-determining step. The analysis of transition state geometries and energies can reveal the roles of steric and electronic effects of the ligands on the tin center in influencing the catalytic outcome.

Simulation of Catalyst Regeneration Cycles and Efficiency

In the case of tin-catalyzed reactions where water is a byproduct, such as in the synthesis of DMC, catalyst deactivation can occur through the formation of less active tin hydroxides or oxides. researchgate.netpitt.edu The regeneration of the active alkoxide species is therefore a critical step. Computational simulations can model the reaction of the deactivated species with reactants or additives to explore potential regeneration pathways. For example, DFT calculations can be used to study the thermodynamics and kinetics of the reaction between a tin hydroxide (B78521) and an alcohol to reform the active tin alkoxide.

Strategies to mitigate catalyst deactivation include the use of chemical water-traps or designing catalysts that are more resistant to hydrolysis. researchgate.netpitt.educhemcatbio.org The efficiency of a catalyst can be assessed by its turnover number (TON) and turnover frequency (TOF), which quantify the number of substrate molecules converted per catalyst molecule and per unit time, respectively. Computational models can help in predicting these parameters by calculating the energy barriers of the entire catalytic cycle, including the regeneration step.

Predictive Modeling of Catalytic Activity using Machine Learning Approaches (e.g., Artificial Neural Networks)

In recent years, machine learning (ML) has emerged as a powerful tool in catalysis research, offering the potential to accelerate the discovery and optimization of catalysts. nih.govresearchgate.net ML models, such as artificial neural networks, can be trained on large datasets of experimental or computational data to identify complex relationships between catalyst structure, reaction conditions, and catalytic performance. rsc.orgnih.gov

While specific applications of ML to this compound are not yet widely reported, the general methodology holds significant promise. For instance, an ML model could be developed to predict the catalytic activity of a range of organotin catalysts based on descriptors such as the electronic properties of the tin center and the steric bulk of the ligands. Such a model could rapidly screen a large number of virtual catalyst candidates, identifying the most promising ones for further experimental investigation. rsc.org

The workflow for developing an ML model for catalyst prediction typically involves:

Data Generation: Assembling a comprehensive dataset of catalyst structures and their corresponding catalytic performance data (e.g., yield, selectivity, turnover frequency). This data can be sourced from the literature, high-throughput experiments, or computational studies. nih.gov

Feature Engineering: Defining a set of numerical descriptors that represent the key structural and electronic features of the catalysts.

Model Training: Using the dataset to train an ML algorithm to learn the relationship between the features and the catalytic activity.

Model Validation: Assessing the predictive power of the trained model on a separate test set of data.

ML models can also be used to gain insights into the reaction mechanism by identifying the most important features that influence the catalytic outcome. rsc.org This information can guide the rational design of more effective catalysts.

Kinetic Studies and Rate Law Derivation for this compound Catalyzed Reactions

Kinetic studies are fundamental to understanding the mechanism of a catalyzed reaction and are essential for process optimization and reactor design. researchgate.netresearchgate.net These studies involve measuring the reaction rate under various conditions (e.g., concentrations of reactants and catalyst, temperature) to determine the rate law, which is a mathematical expression that describes the dependence of the reaction rate on the concentrations of the chemical species involved. researchgate.net

For a reaction catalyzed by this compound, a plausible rate law would take the general form:

Rate = k [this compound]^x [Reactant A]^y [Reactant B]^z

where k is the rate constant, and x, y, and z are the reaction orders with respect to the catalyst and reactants. The determination of these reaction orders provides valuable information about the composition of the rate-determining transition state.

Experimental techniques for kinetic studies often involve monitoring the concentration of a reactant or product over time using methods like gas chromatography or spectroscopy. ije.ir For polymerization reactions, techniques such as differential scanning calorimetry (DSC) can be employed to study the kinetics. youtube.com

A preliminary kinetic study on the synthesis of dimethyl carbonate using ditert-butyldimethoxystannane highlighted the influence of the steric bulk of the alkyl ligands on the stabilization of intermediates, which in turn affects the reaction kinetics. sci-hub.se For esterification reactions, which are commonly catalyzed by organotin compounds, kinetic models such as the pseudo-homogeneous and Eley-Rideal models have been used to fit experimental data. ije.ir The development of a detailed kinetic model for a reaction catalyzed by this compound would require a systematic investigation of the effects of all relevant reaction parameters.

Interactive Data Table: Key Parameters in Kinetic Modeling of Esterification

Below is an interactive table summarizing key parameters that are typically determined in kinetic studies of esterification reactions. While specific values for this compound are not available in the literature, this table illustrates the type of data that would be sought in such an investigation.

| Parameter | Symbol | Description | Typical Method of Determination |

| Rate Constant | k | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. | From the slope of a plot derived from the integrated rate law. |

| Reaction Order | n, m | The exponent to which the concentration of a species is raised in the rate law. | Method of initial rates or by fitting data to integrated rate laws. |

| Activation Energy | Ea | The minimum energy required for a reaction to occur. | From the slope of an Arrhenius plot (ln(k) vs. 1/T). |

| Pre-exponential Factor | A | A constant in the Arrhenius equation that is related to the frequency of collisions and their orientation. | From the intercept of an Arrhenius plot. |

| Equilibrium Constant | Keq | The ratio of the concentrations of products to reactants at equilibrium. | From the concentrations of all species at equilibrium. |

Analysis of Structure-Reactivity Relationships and Ligand Effects on Catalytic Performance

The catalytic efficacy of organotin compounds, including this compound, is intricately linked to the molecular architecture of the catalyst and the nature of the ligands coordinated to the tin center. Understanding the structure-reactivity relationships and the influence of ligand effects is paramount for optimizing catalytic systems and designing more efficient synthetic pathways.

Influence of Alkoxy Ligand Structure on Catalytic Activity

Research into related tin(II) catalysts has demonstrated the profound impact of alkoxy ligand structure on polymerization reactions. For instance, studies on salicylaldiminato tin(II) complexes with varying alkoxy side chains have revealed a direct correlation between the ligand's architecture and the catalyst's activity and selectivity in the ring-opening polymerization of lactones.

A study on tin(II) catalysts with different alkoxy side chains for the polymerization of ε-caprolactone (CL) and L-lactide (LA) provides valuable insights into these relationships. The length and flexibility of the alkoxy group were found to be determining factors in the nature of the resulting polyester (B1180765).

| Catalyst | Alkoxy Side Chain | Major Product (ε-caprolactone) | Major Product (L-lactide) |

| Complex 2a | –(CH₂)₂– | Cyclic Poly(ε-caprolactone) | Cyclic Polylactides |

| Complex 2b | –(CH₂)₃– | Cyclic Poly(ε-caprolactone) | - |

| Complex 2d | –(CH₂)₂–O–(CH₂)₂– | Cyclic Poly(ε-caprolactone) | - |

Table 1: Effect of Alkoxy Side Chain Length and Flexibility on the Polymerization Products Catalyzed by Salicylaldiminato Tin(II) Complexes. rsc.org

The data indicates that a shorter, more constrained alkoxy side chain (Complex 2a) is more effective in promoting the intramolecular transesterification required to form cyclic polyesters from both ε-caprolactone and L-lactide. rsc.org In contrast, longer and more flexible side chains (Complexes 2b and 2d) were selective for the cyclization of ε-caprolactone only. rsc.org This highlights the critical role of the steric environment created by the ligands in directing the catalytic pathway.

Ligand Exchange and Catalyst Deactivation

The ethoxy ligands of this compound are susceptible to exchange reactions, which can lead to changes in the active catalytic species and, in some cases, catalyst deactivation. For example, in reactions that produce water as a byproduct, hydrolysis of the tin-alkoxide bond can occur, leading to the formation of less active or inactive tin oxide species. The deactivation of dibutyltin dimethoxide, a closely related compound, by water has been documented. researchgate.net The use of dehydrating agents can mitigate this deactivation pathway by removing water from the reaction medium. researchgate.net

The dynamic nature of the ligands on the tin center means that the catalytically active species may be different from the precursor complex introduced into the reaction. Understanding these potential transformations is crucial for elucidating the true catalytic pathway.

Advanced Research Avenues and Emerging Applications of Dibutyl Diethoxy Stannane

Encapsulation and Immobilization Strategies for Confined Catalysis

To bridge the gap between homogeneous and heterogeneous catalysis, researchers are actively exploring methods to immobilize organotin compounds like dibutyl(diethoxy)stannane. The primary goal is to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous systems. taylorfrancis.com Immobilization involves anchoring the catalyst onto an inert solid support, creating a confined environment that can enhance catalytic performance and stability.

One prominent strategy involves chemically bonding organotin functionalized silanes to solid inorganic supports that possess surface hydroxyl groups. google.com This creates a robust linkage, preventing the catalyst from leaching into the reaction mixture. The process often involves reacting the organotin compound with a silane coupling agent, which then covalently bonds to the support material. A dialkyltin dimethoxide linked to a silica surface, for example, has been shown to be an effective and recyclable catalyst for the reduction of ketones and aldehydes.

The choice of support material is crucial and is selected based on properties like surface area, porosity, and chemical stability.

Table 1: Support Materials for Organotin Catalyst Immobilization

| Support Material | Key Properties | Potential Advantages in Confined Catalysis |

|---|---|---|

| Silica (SiO₂) / Silica Gel | High surface area, porous structure, well-defined surface chemistry. google.com | Enhanced catalyst loading, improved accessibility of active sites, good mechanical and thermal stability. |

| Alumina (Al₂O₃) | High thermal stability, acidic or basic surface properties can be tuned. google.com | Suitable for high-temperature reactions, can influence reaction selectivity through surface interactions. |

| **Titania (TiO₂) / Zirconia (ZrO₂) ** | High chemical resistance, photocatalytic potential. google.com | Stability in harsh chemical environments, potential for dual-function catalysis (e.g., photocatalysis + Lewis acid catalysis). |

| Kaolin / Mica | Layered structures, readily available. google.com | Can offer unique confinement effects within interlayer spaces, cost-effective support option. |

These encapsulation strategies not only facilitate catalyst recovery but also minimize contamination of the final product with tin, a critical consideration for applications in pharmaceuticals and food contact materials. google.com

Development of Heterogeneous Catalytic Systems Based on Organotin Dialkoxides

The development of heterogeneous catalysts from organotin dialkoxides, such as this compound, represents a significant advancement in industrial chemistry. By immobilizing these compounds onto solid supports, researchers create stable and reusable catalytic systems that address many of the drawbacks of their homogeneous counterparts. taylorfrancis.com

A key method involves the reaction of organotin silanes with metal oxides, forming a solid supported catalyst with covalent metal-O-Si bonds. google.com These heterogeneous systems have proven to be excellent catalysts for a variety of important industrial reactions, including esterification, transesterification, and the formation of urethanes and silicones. google.com

The primary advantages of these solid-supported systems are their enhanced stability and the significant reduction of tin leaching into the product stream. google.com This is particularly important in polymerization reactions where catalyst residues can affect the polymer's properties and safety. An immobilized dialkyltin dimethoxide catalyst used for the reduction of acetophenone was successfully filtered, washed, and reused in four consecutive reaction cycles without any discernible loss of activity.

Table 2: Comparison of Homogeneous vs. Heterogeneous Organotin Catalysis

| Feature | Homogeneous System (e.g., Free this compound) | Heterogeneous System (e.g., Supported this compound) |

|---|---|---|

| Catalyst Separation | Difficult; often requires distillation or extraction. | Easy; simple filtration or centrifugation. taylorfrancis.com |

| Catalyst Reusability | Limited; catalyst is often consumed or lost during workup. | High; can be recycled for multiple runs. google.com |

| Product Contamination | Higher risk of tin residues in the final product. | Significantly lower; tin content can be reduced to <100 ppm. google.com |

| Thermal Stability | Generally lower. | Generally higher due to the stabilizing effect of the support. taylorfrancis.com |

| Process Type | Typically limited to batch processes. | Suitable for both batch and continuous flow reactions. google.com |

The ability to use these catalysts in continuous reactors further enhances their industrial appeal, allowing for more efficient and scalable chemical production. google.com

Exploration of this compound in Sustainable and Bio-based Polymerization

There is a growing demand for polymers derived from renewable resources as a sustainable alternative to petroleum-based plastics. aau.dk Organotin compounds, including dialkoxides like this compound, are effective catalysts for the synthesis of these bio-based polymers, particularly aliphatic polyesters. googleapis.comtib-chemicals.com

One of the most prominent examples is the synthesis of poly(lactic acid) (PLA), a biodegradable polymer produced from renewable resources like corn starch. aau.dk Organotin catalysts are highly efficient in the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid, to produce high molecular weight PLA. aau.dknih.gov The catalyst's role is to activate the monomer for nucleophilic attack, facilitating controlled polymer chain growth. Tin(II) 2-ethylhexanoate is a commonly used catalyst for this process, highlighting the suitability of tin-based compounds for this application. aau.dktib-chemicals.com

Research is also extending to other bio-based polyesters. For instance, dibutyltin(IV) oxide has been studied as a catalyst for the melt polycondensation of 2,5-dimethylfuran-dicarboxylate (DMFD) and ethylene glycol to produce poly(ethylene furanoate) (PEF), a promising bio-based alternative to PET.

Table 3: Organotin Catalysts in Bio-based Polymer Synthesis

| Bio-based Polymer | Monomer(s) | Type of Organotin Catalyst | Polymerization Method |

|---|---|---|---|

| Poly(lactic acid) (PLA) | Lactide | Tin(II) 2-ethylhexanoate, other organotins. aau.dktib-chemicals.com | Ring-Opening Polymerization (ROP). aau.dk |

| Poly(ethylene furanoate) (PEF) | 2,5-dimethylfuran-dicarboxylate (DMFD), Ethylene Glycol | Dibutyltin(IV) oxide. | Melt Polycondensation. |

| Castor oil-based Polyurethanes | Castor oil-derived polyols, Isocyanates | Dibutyltin (B87310) dilaurate. researchgate.net | Polyaddition. |

The use of catalysts like this compound is crucial for producing these polymers with precisely controlled molecular weights and properties, making them suitable for a wide range of applications, from packaging to medical devices. googleapis.comtib-chemicals.com

Catalytic Performance in Multi-Component Reactions and Complex Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools in modern organic synthesis for their efficiency and atom economy. nih.gov The Lewis acidic nature of the tin center in compounds like this compound makes them potential catalysts for such transformations.

Organotin(IV) compounds have been successfully employed as catalysts in the cyanide-free synthesis of α-iminonitriles and in the formation of 1,2-disubstituted benzimidazoles, with product yields reaching up to 92%. In these reactions, the organotin catalyst activates substrates by coordinating to electron-rich atoms (like oxygen or nitrogen), facilitating key bond-forming steps.

While direct studies on this compound in classic MCRs like the Passerini or Ugi reactions are not widely documented, its properties are analogous to other Lewis acid catalysts used in these contexts.

Passerini Reaction : This three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org A Lewis acid catalyst can activate the carbonyl group, making it more susceptible to nucleophilic attack by the isocyanide.

Ugi Reaction : This is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. nih.gov The reaction proceeds through an iminium intermediate, whose formation can be accelerated by a Lewis acid catalyst.

Table 4: Potential Role of this compound as a Lewis Acid Catalyst in MCRs

| Multi-Component Reaction | Reactants | Key Intermediate/Step | Potential Catalytic Role |

|---|---|---|---|

| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | Activation of carbonyl group | Coordination to the carbonyl oxygen, increasing its electrophilicity. wikipedia.org |

| Ugi Reaction | Carbonyl, Amine, Carboxylic Acid, Isocyanide | Formation of iminium ion | Facilitates the condensation of the amine and carbonyl to form the imine/iminium ion. nih.gov |

| Benzimidazole Synthesis | o-phenylenediamine, Aldehyde | Cyclization | Activation of the aldehyde carbonyl group and facilitation of the final cyclization step. |

The exploration of this compound and related organotin alkoxides in these and other complex syntheses remains a promising area for developing novel and efficient synthetic methodologies. nih.gov

Spectroscopic Characterization of Transient Intermediates in Catalytic Cycles

Understanding the mechanism of catalysis requires identifying the short-lived, transient intermediates that form during a reaction. Advanced spectroscopic techniques are essential for characterizing these species and elucidating the catalytic cycle. For organotin-catalyzed reactions, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. rjpbcs.com

¹¹⁹Sn NMR is highly sensitive to the coordination environment of the tin atom. nih.gov Changes in the coordination number and the nature of the ligands bonded to the tin center result in significant shifts in the ¹¹⁹Sn NMR signal, allowing researchers to observe the catalyst's state in solution under reaction conditions. nih.gov For example, studies on monoalkyltin(IV) catalysts in esterification reactions have used ¹¹⁹Sn NMR to identify the active species and resting states of the catalyst in solution. nih.gov

In addition to ¹¹⁹Sn NMR, ¹H and ¹³C NMR provide detailed information about the organic ligands attached to the tin center, helping to track ligand exchange and the formation of catalyst-substrate complexes. researchgate.net

Table 5: Representative ¹¹⁹Sn NMR Chemical Shifts for n-Butyltin(IV) Species in CDCl₃

| Compound / Species | Description | ¹¹⁹Sn Chemical Shift (ppm) |

|---|---|---|

| n-BuSn(OAc)₃ | Monomeric n-butyltin triacetate | -532 |

Data sourced from mechanistic studies of n-butyltin(IV) catalyzed esterification. nih.gov

Furthermore, mass spectrometry techniques, such as Desorption Electrospray Ionization (DESI) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), are being employed to detect and identify organometallic catalytic intermediates on very short timescales. nova.edunih.gov These methods allow for the speciation of different organotin compounds and can capture transient species directly from the reaction mixture, providing invaluable mechanistic insights.

Challenges and Future Perspectives in Dibutyl Diethoxy Stannane Research

Strategies for Enhancing Catalytic Turnover Frequencies and Selectivity

A primary objective in the evolution of dibutyl(diethoxy)stannane and related organotin catalysts is the improvement of their catalytic turnover frequency—the rate at which the catalyst can process reactants into products—and selectivity towards desired chemical transformations. High catalytic activity at low concentrations is a known advantage of many dibutyltin (B87310) catalysts, reducing the amount of catalyst needed. ohans.com However, the quest for even greater efficiency is ongoing.

Key strategies being explored include:

Ligand Modification: The organic groups attached to the tin atom significantly influence its catalytic properties. Research into modifying these ligands can fine-tune the catalyst's Lewis acidity and steric environment. For instance, studies on related dibutyltin compounds have shown that creating an architecture that supports the formation of intermediate chelates can enhance reaction efficiency and selectivity. organic-chemistry.org By rationally designing ligands, it may be possible to accelerate the rate-limiting steps of the catalytic cycle and prevent unwanted side reactions.

Synergistic Catalyst Systems: The catalytic activity of organotin compounds can be significantly increased through the addition of co-catalysts, such as tertiary amines. poliuretanos.com.br This synergistic effect arises from the formation of intermediate complexes that facilitate the primary reaction. Future work involves identifying novel co-catalysts that can work in concert with this compound to boost performance in specific applications, such as balancing the gelation and blowing reactions in polyurethane foam production. ohans.com

Computational and Machine Learning Approaches: A significant challenge is the limited ability to rationally tune and tailor catalyst function from first principles. digitellinc.com Advanced computational methods, including Density Functional Theory (DFT), are already being used to investigate reaction mechanisms. nih.gov Looking forward, integrating machine learning models could accelerate the discovery of new catalyst designs. By analyzing large datasets from computational simulations of catalytic events, machine learning could identify subtle structural features that correlate with high activity and selectivity, guiding the synthesis of next-generation organotin catalysts with vastly improved performance. digitellinc.com

| Strategy | Description | Potential Outcome |

|---|---|---|

| Ligand Modification | Altering the organic groups (e.g., ethoxy groups) on the tin center to fine-tune electronic and steric properties. | Improved selectivity by preventing side reactions; enhanced turnover by stabilizing transition states. organic-chemistry.orgbdmaee.net |

| Synergistic Catalysis | Using this compound in combination with a co-catalyst, such as a tertiary amine. | Significant increase in overall reaction rate and catalytic activity compared to using either catalyst alone. poliuretanos.com.br |

| Computational Design | Employing DFT calculations and machine learning to model catalytic cycles and identify promising new catalyst structures. | Rational, targeted design of catalysts with predicted high efficiency, reducing trial-and-error synthesis. digitellinc.comnih.gov |

Methodologies for Catalyst Recovery, Reuse, and Environmental Impact Mitigation

The environmental persistence and potential toxicity of organotin compounds are significant concerns that have led to strict regulations, such as the European Union's REACH legislation, which lists dibutyltin (DBT) compounds as Substances of Very High Concern (SVHC). ohans.comchromatographyonline.combdmaee.net Consequently, a major focus of future research is on mitigating the environmental footprint of catalysts like this compound.

Current and future methodologies include:

Development of "Green Tin" Catalysts: A promising approach is the engineering of modified organotin complexes designed to reduce leaching and environmental persistence. ohans.com This can be achieved through strategies like encapsulation within a polymer matrix or the use of bulky, chelating ligands that "tame" the tin atom, making it less bioavailable and more stable. ohans.com While some modern dibutyltin catalysts are less bioaccumulative and degrade faster than older compounds like tributyltin, the goal is to further improve their environmental profile. ohans.com

Catalyst Immobilization and Recovery: A primary challenge in catalyst reuse is that many organotin compounds are soluble in the reaction medium, making them difficult to separate from the final product. gelest.com Future research will likely focus on immobilizing this compound onto solid supports, such as polymers or silica. This would transform it into a heterogeneous catalyst that can be easily recovered by filtration and reused, minimizing waste and preventing its release into the environment.

Advanced Regeneration Techniques: For immobilized catalysts that become deactivated over time, advanced regeneration methods could be explored. Technologies such as using supercritical fluids to clean catalyst surfaces have been investigated for other types of catalysts and could offer a pathway for extending the life of organotin systems. researchgate.net

| Methodology | Description | Environmental Benefit |

|---|---|---|

| "Green Tin" Engineering | Modifying the molecular structure with chelating ligands or encapsulation to reduce toxicity and leaching. ohans.com | Lower bioaccumulation and environmental persistence. ohans.comohans.com |

| Immobilization on Supports | Attaching the catalyst to a solid, insoluble material. | Facilitates easy recovery via filtration, enabling catalyst reuse and preventing product contamination. |

| Process Optimization | Using the catalyst at very low (ppm) concentrations to minimize potential emissions and waste. ohans.com | Reduced overall environmental load and lower operational costs. |

Deepening Fundamental Understanding of Organotin Catalysis Principles

While organotin catalysts have been used for decades, a complete, predictive understanding of their catalytic mechanisms remains an active area of research. A deeper insight into the fundamental principles governing their activity is crucial for the rational design of superior catalysts.

Key areas of investigation include:

Elucidating the Active Species: Organotin compounds can exist in various forms, from simple monomers to complex multinuclear assemblies. nih.gov A critical research question is identifying the true catalytically active species under industrial reaction conditions. Recent studies on monoalkyltin catalysts using advanced spectroscopic techniques (NMR, IR) and mass spectrometry, complemented by DFT calculations, have shown that polymeric solid-state structures can transform into monomeric or dimeric species that act as the catalyst resting states. nih.gov Similar investigations are needed for dialkyltin systems like this compound.

Mapping Reaction Mechanisms: The catalytic activity of organotins is generally attributed to their nature as Lewis acids, which activate substrates by coordinating with them. poliuretanos.com.brlupinepublishers.com The accepted mechanism in urethane (B1682113) formation, for example, involves the coordination of the tin center to both the isocyanate and the alcohol, which lowers the activation energy of the reaction. allhdi.com However, alternative pathways, such as the direct insertion of a substrate into a tin-oxygen bond, have also been proposed. lupinepublishers.com Future work will involve using kinetic studies and in-situ spectroscopy to precisely map these reaction pathways and understand the factors controlling them.

Interdisciplinary Research and Integration with Materials Science and Engineering

The future of this compound research is inherently linked to its applications in materials science and engineering. The catalyst's primary function is to facilitate the production of polymers and other materials with specific, desirable properties. researchgate.net This connection necessitates a highly interdisciplinary approach.

Future perspectives in this area include:

Catalysts for Advanced Materials: Dibutyltin compounds are essential catalysts in the production of a wide range of materials, including polyurethane foams, coatings, elastomers, and sealants, as well as in the room-temperature vulcanization (RTV) of silicones. ohans.comgelest.comscribd.com As materials science advances, there will be a demand for new polymers with enhanced properties, such as improved durability, thermal stability, or novel functionalities. This will require the development of new catalytic systems, or the optimization of existing ones like this compound, to control polymer architecture with high precision.

Sustainable Polymer Chemistry: The integration of green chemistry principles into materials science is a major trend. Interdisciplinary research will focus on pairing environmentally benign catalysts with sustainable feedstocks to produce green polymers. This involves designing organotin catalysts that are not only efficient but also recoverable and non-toxic, aligning with the goals of a circular economy.

Functional Coatings and Thin Films: Beyond polymer synthesis, organotin compounds are used in materials engineering for applications like chemical vapor deposition (CVD) to create conductive tin dioxide layers on glass. wikipedia.orgrjpbcs.com Future research could explore the use of this compound as a precursor or catalyst for creating novel thin films and functional surface coatings with tailored optical, electronic, or mechanical properties, opening new avenues in electronics and advanced materials manufacturing.

Q & A

Q. What are the standard synthesis protocols for dibutyl(diethoxy)stannane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves transesterification or alkylation reactions. For example, analogous organotin compounds like dibutyltin oxide (CAS 818-08-6) are synthesized via condensation of dibutyltin dichloride with sodium ethoxide under anhydrous conditions . Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity, and stoichiometric ratios of tin precursors to alkoxide groups significantly affect yield. Impurities like hydrolyzed byproducts (e.g., tin oxides) can be minimized using inert atmospheres (N₂/Ar) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Bending and stretching modes of Sn-O and Sn-C bonds (600–850 cm⁻¹) provide structural insights .

- GC-MS : Effective for detecting trace impurities (e.g., diethyl derivatives) with electron ionization (EI) at 70 eV, producing characteristic fragmentation patterns .

- NMR : ¹H and ¹¹⁹Sn NMR resolve ethoxy group coordination and tin oxidation states. For example, ¹¹⁹Sn NMR shifts between δ −200 to −600 ppm indicate tetravalent tin environments .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Hazards : Classified as acutely toxic (oral, dermal) and a respiratory irritant (GHS Category 4/3). Use fume hoods to avoid inhalation of aerosols .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Contaminated surfaces require deactivation with 10% KOH/ethanol .

- Storage : Store in airtight containers under inert gas (e.g., argon) at ≤4°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the choice of catalyst influence reaction pathways in this compound-mediated cross-coupling reactions?

- Methodological Answer :

- Catalytic Systems : Palladium(0) complexes (e.g., Pd(PPh₃)₄) enhance Stille coupling efficiency by stabilizing tin intermediates. Side reactions (e.g., homocoupling) are suppressed using CuI co-catalysts .

- Kinetic Studies : Monitor reaction progress via in situ Raman spectroscopy to detect Sn-O bond cleavage (peak shifts at 450–500 cm⁻¹) .

- Contradictions : Conflicting reports on catalytic activity may arise from solvent polarity effects; nonpolar solvents (toluene) favor transmetallation over hydrolysis .

Q. What computational models predict the reactivity of this compound in radical polymerization initiators?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to assess Sn-O bond dissociation energies (BDEs). Lower BDEs (∼250 kJ/mol) correlate with higher radical initiation efficiency .

- MD Simulations : Predict solvation effects in polar aprotic solvents (e.g., DMF), where ethoxy groups stabilize transition states via hydrogen bonding .

- Validation : Compare computed activation energies with experimental DSC data (exotherms at 120–150°C) .

Q. How can discrepancies in reported thermal stability data for this compound be resolved?

- Methodological Answer :

- TGA Analysis : Contradictory decomposition temperatures (e.g., 136–139°C vs. >230°C) may stem from impurity profiles. Purify samples via vacuum distillation (1–5 mmHg) and confirm purity via GC-MS .

- Isothermal Studies : Conduct stability tests at 100°C under N₂; monitor SnO₂ formation via XRD to identify oxidative degradation pathways .

- Standardization : Use certified reference materials (CRMs) for calibration and adhere to ASTM E2550 for TGA methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.